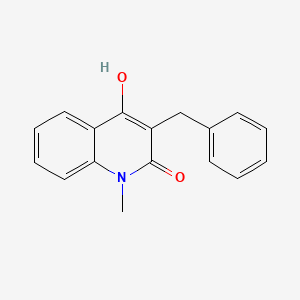
5-((Methylsulfonyl)methyl)-6-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Methylsulfonyl)methyl)-6-nitroquinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a methylsulfonylmethyl group at the 5-position and a nitro group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylsulfonyl)methyl)-6-nitroquinoline typically involves the nitration of quinoline derivatives followed by the introduction of the methylsulfonylmethyl group. One common method involves the following steps:
Nitration: Quinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Sulfonylation: The resulting 6-nitroquinoline is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonylmethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and sulfonylation steps to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
5-((Methylsulfonyl)methyl)-6-nitroquinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfonylmethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 5-((Methylsulfonyl)methyl)-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
5-((Methylsulfonyl)methyl)-6-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 5-((Methylsulfonyl)methyl)-6-nitroquinoline depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial enzymes by binding to their active sites, disrupting essential metabolic processes.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.
類似化合物との比較
Similar Compounds
6-Nitroquinoline: Lacks the methylsulfonylmethyl group, making it less versatile in chemical reactions.
5-Methylsulfonylquinoline: Lacks the nitro group, which may reduce its biological activity.
Uniqueness
5-((Methylsulfonyl)methyl)-6-nitroquinoline is unique due to the presence of both the nitro and methylsulfonylmethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.
特性
分子式 |
C11H10N2O4S |
|---|---|
分子量 |
266.28 g/mol |
IUPAC名 |
5-(methylsulfonylmethyl)-6-nitroquinoline |
InChI |
InChI=1S/C11H10N2O4S/c1-18(16,17)7-9-8-3-2-6-12-10(8)4-5-11(9)13(14)15/h2-6H,7H2,1H3 |
InChIキー |
KPSDPSBKDDOKFA-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC1=C(C=CC2=C1C=CC=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


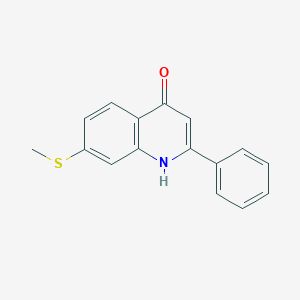
![2-Phenylpyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11855985.png)
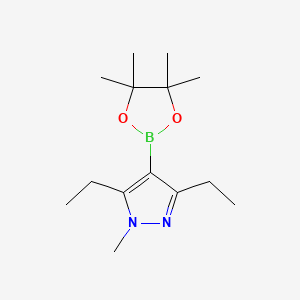
![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855998.png)

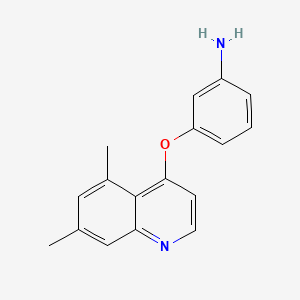

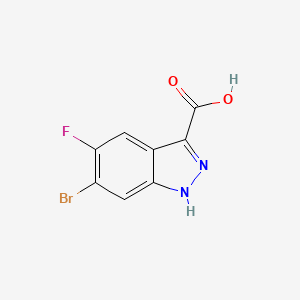
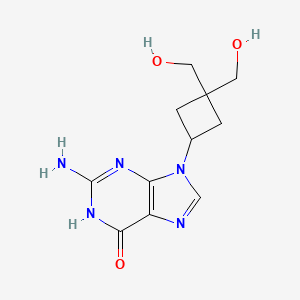
![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)


